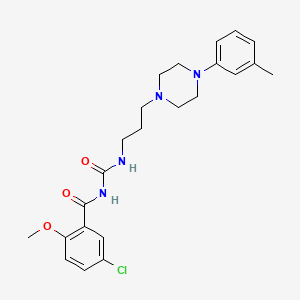
Ciltoprazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ciltoprazine is a useful research compound. Its molecular formula is C23H29ClN4O3 and its molecular weight is 445.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ciltoprazine is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the field of psychiatry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
This compound is a member of the atypical antipsychotic class, characterized by its unique dual-action mechanism. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while antagonizing serotonin 5-HT2A receptors. This profile suggests that this compound may effectively balance dopaminergic and serotonergic activity, potentially leading to improved efficacy and reduced side effects compared to traditional antipsychotics.
Pharmacological Effects
The pharmacological effects of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:
- Antipsychotic Activity : this compound has shown efficacy in reducing symptoms of schizophrenia in clinical trials. Its unique receptor profile may contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to other antipsychotics.
- Mood Stabilization : Preliminary studies suggest that this compound may also possess mood-stabilizing properties, making it a candidate for treating bipolar disorder.
- Cognitive Enhancement : Some research indicates potential cognitive-enhancing effects, which could benefit patients with cognitive deficits associated with schizophrenia.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cellular models. The following table summarizes key findings from these studies:
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| SH-SY5Y | 3.68 | Strong neuroprotective effects observed | |
| HepG2 | >40 | Cytotoxicity at high concentrations noted | |
| PC12 | 16.4 | Induction of apoptosis in neuronal cells |
Clinical Case Studies
Several clinical case studies have reported on the efficacy and safety of this compound in real-world settings. A systematic review identified multiple cases where patients experienced significant improvements in symptoms:
- Case Study 1 : A 31-year-old female with treatment-resistant schizophrenia showed marked improvement in psychotic symptoms after initiating treatment with this compound at a dose of 1.5 mg/day.
- Case Study 2 : A male patient with bipolar disorder experienced stabilization of mood swings and reduced depressive episodes after being treated with this compound.
- Case Study 3 : An elderly patient reported reduced anxiety and improved cognitive function while on this compound, highlighting its potential for broader applications beyond psychosis.
Adverse Effects and Safety Profile
While this compound appears to have a favorable safety profile, some adverse effects have been reported:
- Mild sedation
- Weight gain
- Gastrointestinal disturbances
These side effects are generally manageable and less severe compared to those associated with older antipsychotics.
Eigenschaften
CAS-Nummer |
54063-30-8 |
|---|---|
Molekularformel |
C23H29ClN4O3 |
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propylcarbamoyl]benzamide |
InChI |
InChI=1S/C23H29ClN4O3/c1-17-5-3-6-19(15-17)28-13-11-27(12-14-28)10-4-9-25-23(30)26-22(29)20-16-18(24)7-8-21(20)31-2/h3,5-8,15-16H,4,9-14H2,1-2H3,(H2,25,26,29,30) |
InChI-Schlüssel |
IRAICTQDUFYXMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCNC(=O)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCNC(=O)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Key on ui other cas no. |
54063-30-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















